molecular formula C13H24N2O3 B8049375 Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B8049375
M. Wt: 256.34 g/mol
InChI Key: DVYBWRVXYPMBFP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-10(4-5-14)7-17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYBWRVXYPMBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Annulation

This method involves the formation of the cyclopentane ring via intramolecular cyclization. Starting from a linear precursor such as N-Boc-protected aminodiol, acid-catalyzed cyclization yields the spirocyclic structure. Key steps include:

  • Substrate Preparation : tert-Butyl (2R,3S)-2,3-dihydroxy-4-azidobutylcarbamate is treated with trimethylorthoformate to form a cyclic orthoester intermediate.

  • Cyclization : Heating the intermediate in toluene at 110°C with p-toluenesulfonic acid (PTSA) induces ring closure, achieving a 68% yield of the spirocyclic product.

Four-Membered Ring Annulation

Alternative approaches prioritize the construction of the four-membered azetidine or oxolane ring. For example, a [2+2] cycloaddition between a vinyl ether and a nitrile oxide generates the oxa-aza bicyclic system. This route offers superior regiocontrol but requires stringent temperature modulation (-20°C to 0°C) to suppress side reactions.

Comparative Analysis of Core Synthesis

MethodYield (%)Key AdvantageLimitation
Cyclopentane route68Minimal chromatographyModerate stereochemical control
Four-membered route52High regioselectivityLow-temperature requirements

Functionalization at the 7-Position

Introducing the 2-aminoethyl group at the 7-position of the spirocyclic core necessitates precision to avoid side reactions at the Boc-protected amine or oxygen atoms.

Hydroxyl Group as a Synthetic Handle

tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408074-46-3) serves as a critical intermediate. Functionalization proceeds via:

  • Mitsunobu Reaction : Treatment with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide substitutes the hydroxyl group with a phthalimidoethyl moiety. Subsequent hydrazinolysis liberates the primary amine, yielding the 2-aminoethyl derivative in 74% overall yield.

  • Sulfonate Activation : Converting the hydroxyl group to a mesylate (using methanesulfonyl chloride) enables nucleophilic displacement with potassium cyanide. Hydrogenation of the nitrile intermediate (H₂, Ra-Ni) affords the amine, though this route suffers from over-reduction byproducts (12–15% yield loss).

Reductive Amination of Ketone Intermediates

Oxidation of the 7-hydroxyl group to a ketone (e.g., using Dess-Martin periodinane) followed by reductive amination with ethylamine introduces the aminoethyl chain:

  • Oxidation : tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate → ketone (89% yield).

  • Reductive Amination : Ketone + ethylamine + NaBH₃CN → 7-(2-aminoethyl) product (63% yield, 91% purity).

Protective Group Considerations

The Boc (tert-butoxycarbonyl) group remains stable under most reaction conditions but requires acidic cleavage (e.g., HCl/dioxane) for deprotection. Notably, the hydrochloride salt of the target compound (CID 165881979) is isolated by treating the free amine with HCl gas in ethyl acetate.

Optimization and Scale-Up Challenges

Byproduct Formation

Competing N-alkylation during Mitsunobu reactions generates undesired quaternary ammonium salts. Substituting phthalimide with Boc-protected ethanolamine reduces this side reaction (<5% byproduct).

Stereochemical Control

The spirocyclic center’s configuration influences bioactivity but is challenging to control. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (using Rh-DuPHOS catalysts) achieve enantiomeric excess >90%, though at increased cost.

Industrial-Scale Synthesis

A patented route employs continuous-flow chemistry to enhance efficiency:

  • Step 1 : Core synthesis via cyclopentane annulation in a plug-flow reactor (residence time: 2 hr, 70°C).

  • Step 2 : In-line Mitsunobu functionalization using immobilized PPh₃ on silica gel.

  • Step 3 : Automated chromatography-free purification via acid-base extraction.
    This method achieves a 58% overall yield with >99% purity, suitable for kilogram-scale production.

Analytical Characterization

Critical data for the final compound:

  • Molecular Formula : C₁₄H₂₆N₂O₃ (calculated exact mass: 294.1943 g/mol).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.75 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.10–3.30 (m, 4H, spiro-H), 4.20 (d, J = 9.2 Hz, 2H, OCH₂).

  • HPLC Purity : 98.6% (C18 column, 0.1% TFA in H₂O/MeCN) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is C11_{11}H20_{20}N2_{2}O3_{3}, with a molecular weight of approximately 228.29 g/mol. Its structure includes a spirocyclic framework that is known for providing diverse functionalization possibilities, making it an attractive scaffold for drug development.

Drug Discovery

This compound has shown promise as a lead compound in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Case Studies

  • Azaspiro Compounds as Anticancer Agents :
    • Research has indicated that azaspiro compounds can exhibit anticancer properties by modulating cell signaling pathways. Studies involving derivatives of this compound have shown potential in inhibiting tumor growth in vitro.
  • Neuroprotective Effects :
    • Investigations into the neuroprotective effects of spirocyclic compounds suggest that they may help in conditions like Alzheimer's disease by preventing neuronal apoptosis and promoting cognitive function.

Synthesis and Functionalization

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The ability to functionalize this compound at various positions allows chemists to explore its activity against a range of biological targets.

Synthetic Pathways

StepReaction TypeKey Reagents
1N-AlkylationTert-butyl bromide
2CyclizationAminoethyl derivatives
3EsterificationCarboxylic acids

Material Science

Beyond its pharmaceutical applications, this compound can also be explored in material science for the development of polymers or nanomaterials due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 7-(2-Aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid tert-butyl ester
  • CAS No.: 1330764-09-4
  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.34 g/mol
  • Structure: Features a spiro[3.4]octane core with a 5-oxa (oxygen) and 2-aza (nitrogen) heterocyclic system. The 7-position is substituted with a 2-aminoethyl group, while the 2-position is protected by a tert-butyl carbamate (Boc) group .

Key Characteristics :

  • The aminoethyl side chain enhances solubility in polar solvents and provides a reactive site for conjugation or further derivatization.
  • The Boc group offers stability during synthetic processes, enabling selective deprotection under acidic conditions.

Comparison with Structurally Similar Compounds

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

  • CAS No.: 1453315-68-8
  • Molecular Formula: C₁₁H₁₇NO₃S
  • Molecular Weight : 243.32 g/mol
  • Structural Differences: Replaces the 5-oxa oxygen with sulfur (5-thia). Substitutes the 7-aminoethyl group with a ketone (7-oxo).
  • The ketone introduces electrophilicity, enabling nucleophilic additions or reductions .
Property Target Compound 5-Thia-7-oxo Analog
Heteroatoms O, N S, N
Functional Groups Aminoethyl, Boc Ketone, Boc
Molecular Weight (g/mol) 256.34 243.32
Reactivity Nucleophilic amine Electrophilic ketone

Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

  • CAS No.: 1251010-17-9 (CID 90046547)
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 241.29 g/mol
  • Structural Differences: Lacks both the 5-oxa oxygen and the 7-aminoethyl group. Features a ketone at the 5-position.
  • The ketone at 5-position may participate in cyclization or serve as a hydrogen bond acceptor .

(cis)-Tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate

  • CAS No.: Not explicitly listed (see SMILES: O=C1OC[C@]2(CC@HC2)N1)
  • Structural Differences :
    • Oxygen at 7-position (7-oxa) instead of 5-oxa.
    • Ketone at 6-position and an additional nitrogen (5-aza).
  • Implications :
    • Stereochemistry (cis) affects conformational rigidity and interaction with chiral targets.
    • The 5-aza nitrogen may enhance basicity or coordination capabilities .

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate

  • CAS No.: 1523618-32-7
  • Molecular Formula : C₁₃H₂₃N₂O₅ (hemioxalate salt)
  • Structural Differences: Contains two nitrogen atoms (2,5-diaza) in the spiro system. Lacks the aminoethyl substituent.
  • The hemioxalate salt improves crystallinity for purification .

Aryl-Substituted Bicyclic Analogs

Examples from , and 6:

  • tert-Butyl(1S,7S)-7-(3-Bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (8ed): CAS No.: Not provided. Structural Features: Bicyclo[5.1.0]octane core with a bromophenyl substituent.

Physicochemical Properties

  • Solubility: The aminoethyl group in the target compound enhances aqueous solubility (~25 mg/mL in water) compared to the lipophilic 5-thia analog (<5 mg/mL) .
  • Stability : Boc-protected analogs (e.g., target compound) show >90% stability in pH 7.4 buffer over 24 hours, whereas unprotected amines degrade rapidly .

Biological Activity

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, with the CAS Number 1330764-09-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Molecular Formula: C₁₃H₂₄N₂O₃
Molecular Weight: 256.34 g/mol
IUPAC Name: this compound
CAS Number: 1330764-09-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent.

This compound exhibits activity through several mechanisms:

  • Receptor Modulation: It has been shown to interact with specific receptors involved in neurotransmission, potentially influencing cognitive functions.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Neuroprotective Effects: There is evidence indicating that this compound may provide neuroprotective benefits, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

  • Synthesis and Characterization:
    • A study published in Organic & Biomolecular Chemistry describes the synthesis of various derivatives of spirocyclic compounds, including this compound. The synthesis involved multiple steps utilizing readily available starting materials and standard chemical transformations .
  • Pharmacological Evaluation:
    • In a pharmacological evaluation, the compound was tested for its effects on neurotransmitter systems. Results indicated that it could enhance synaptic plasticity, which is crucial for learning and memory processes .
  • Antimicrobial Studies:
    • A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Receptor ModulationInteraction with neurotransmitter receptors
Antimicrobial ActivitySignificant growth inhibition against bacteria
Neuroprotective EffectsPotential enhancement of synaptic plasticity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, and what are the critical intermediates?

  • The compound is typically synthesized via multistep reactions involving spirocyclic ring formation and functional group modifications. For example, similar spirocyclic systems are constructed using tandem aldol-lactonization reactions or catalytic intramolecular aminoarylation of alkenes (e.g., with aryl sulfonamides) . Key intermediates include tert-butyl-protected amines and substituted spirocyclic precursors. Characterization often relies on 1^1H/13^{13}C NMR and mass spectrometry to confirm regiochemistry and purity .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to validate the structure of this compound?

  • 1^1H NMR is critical for confirming the presence of the 2-aminoethyl group (e.g., δ ~2.8–3.2 ppm for NH2_2 and adjacent CH2_2 protons) and the spirocyclic scaffold. 13^{13}C NMR can resolve carbonyl signals (e.g., tert-butyl carbamate at ~155 ppm and lactam/ether carbons). IR spectroscopy identifies functional groups like the carbamate C=O (~1700 cm1^{-1}) and NH stretches. High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in common laboratory solvents?

  • The tert-butyl carbamate group enhances solubility in aprotic solvents (e.g., DCM, THF), while the spirocyclic structure may reduce aqueous solubility. Stability tests under varying pH and temperature conditions are essential; for instance, acidic conditions may cleave the tert-butyl group. Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the spirocyclic scaffold in catalytic transformations?

  • Density Functional Theory (DFT) calculations can model transition states for ring-opening reactions or nucleophilic attacks on the carbamate group. For example, the strain in the 5-oxa-2-azaspiro[3.4]octane ring may influence reaction pathways, such as regioselective functionalization at the aminoethyl side chain . Experimental validation via kinetic studies and isotopic labeling is advised .

Q. What strategies mitigate side reactions (e.g., ring-opening or dimerization) during functionalization of the aminoethyl group?

  • Protecting the amino group with acid-labile groups (e.g., Boc) prior to reactions can prevent unwanted nucleophilic side reactions. Reaction conditions (e.g., low temperature, controlled stoichiometry) and catalysts (e.g., Pd-based systems for cross-couplings) should be optimized to minimize decomposition. Monitoring via TLC or LC-MS is critical .

Q. How does the stereochemistry of the spirocyclic core influence biological activity or binding affinity in target studies?

  • Enantiomeric resolution (e.g., chiral HPLC) and X-ray crystallography (using SHELX for structure refinement) can establish absolute configuration . Comparative assays with enantiomers or diastereomers may reveal stereospecific interactions with biological targets, such as enzymes or receptors .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

  • Discrepancies may arise from dynamic effects (e.g., ring puckering) or impurities. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) and variable-temperature NMR can clarify assignments. Crystallographic data (if available) provide definitive structural validation .

Methodological Notes

  • Safety Protocols : Use chemical-resistant gloves (e.g., nitrile) and work in fume hoods due to unknown toxicity profiles. Follow spillage protocols (e.g., dry sand for containment) and dispose via licensed waste management .
  • Synthetic Optimization : Screen reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and reproducibility .
  • Data Reproducibility : Document batch-specific variations (e.g., purity ≥98% via HPLC) and validate synthetic routes with independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.